molecular formula C19H23N5O3 B2793201 N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide CAS No. 1334370-85-2

N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide

Cat. No.: B2793201
CAS No.: 1334370-85-2
M. Wt: 369.425
InChI Key: BMOGMSQOLHLJGE-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a synthetic compound that belongs to the class of oxalamides This compound is characterized by the presence of an imidazole ring, a piperidine ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can be achieved through a multi-step process involving the following key steps:

    Formation of the imidazole derivative: The starting material, 2-methyl-1H-imidazole, is reacted with an appropriate alkylating agent to introduce the ethyl group, forming 2-(2-methyl-1H-imidazol-1-yl)ethylamine.

    Synthesis of the piperidine derivative: The piperidine ring is introduced by reacting 2-oxopiperidine with a suitable phenyl derivative to form 3-(2-oxopiperidin-1-yl)phenylamine.

    Coupling reaction: The final step involves the coupling of the imidazole and piperidine derivatives with oxalyl chloride to form the desired oxalamide compound. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole or piperidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted imidazole and piperidine derivatives.

Scientific Research Applications

N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate the roles of specific proteins or enzymes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a ligand in catalysis.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the piperidine ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also influence cellular signaling pathways, resulting in changes in gene expression or protein function.

Comparison with Similar Compounds

N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can be compared with other similar compounds, such as:

    N1-(2-(1H-imidazol-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide: Lacks the methyl group on the imidazole ring, which may affect its binding affinity and biological activity.

    N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(3-(1-piperidinyl)phenyl)oxalamide: Lacks the oxo group on the piperidine ring, which may influence its chemical reactivity and stability.

    N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)acetamide: Contains an acetamide moiety instead of an oxalamide, which may alter its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-14-20-8-11-23(14)12-9-21-18(26)19(27)22-15-5-4-6-16(13-15)24-10-3-2-7-17(24)25/h4-6,8,11,13H,2-3,7,9-10,12H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOGMSQOLHLJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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